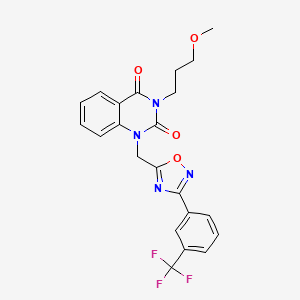
3-(3-methoxypropyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(3-methoxypropyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19F3N4O4 and its molecular weight is 460.413. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(3-methoxypropyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes the available research findings regarding its biological properties, focusing on antimicrobial and cytotoxic effects.
Chemical Structure and Properties
The compound features a complex structure that includes a quinazoline core, a methoxypropyl group, and a trifluoromethyl-substituted phenyl ring. The molecular formula is C20H22F3N5O2, with a molecular weight of approximately 435.42 g/mol.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including this compound. Research indicates that quinazoline and its derivatives exhibit significant antibacterial and antifungal properties. The following table summarizes the findings from various studies on related compounds:
Case Study: Antibacterial and Antifungal Effects
In a study conducted by Unnissa et al., several quinazoline derivatives were synthesized and tested for their antimicrobial activities. The results demonstrated that compounds with methoxy or methyl substituents on the phenyl ring exhibited superior antibacterial effects compared to those with other substituents. Specifically, the presence of the trifluoromethyl group was noted to enhance activity against certain bacterial strains .
Cytotoxic Activity
The cytotoxic effects of quinazolinediones have been explored in various cancer cell lines. For instance, a study identified that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.
The proposed mechanisms of action for quinazolinediones include:
- Inhibition of key enzymes involved in cellular proliferation.
- Induction of apoptosis in cancer cells through various signaling pathways.
- Interference with nucleic acid synthesis , which is critical for cell division.
Eigenschaften
IUPAC Name |
3-(3-methoxypropyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O4/c1-32-11-5-10-28-20(30)16-8-2-3-9-17(16)29(21(28)31)13-18-26-19(27-33-18)14-6-4-7-15(12-14)22(23,24)25/h2-4,6-9,12H,5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHHIWQFXRGXRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














